Vinblastine Impurity B is typically sourced from the extraction and purification processes involving Catharanthus roseus. The compound can also be synthesized through various chemical methods that involve the manipulation of precursors associated with vinblastine production.
Vinblastine Impurity B is classified as a vinca alkaloid, which are a group of compounds known for their anti-cancer properties. These compounds are characterized by their ability to interfere with microtubule formation during cell division, thus exhibiting cytotoxic effects on rapidly dividing cells.
The synthesis of Vinblastine Impurity B generally involves several steps, including extraction from natural sources and synthetic routes. One common method involves the reaction of total alkali sulfate derived from Catharanthus roseus with various reagents under controlled conditions.
Vinblastine Impurity B shares a structural similarity with vinblastine, characterized by a complex arrangement of indole and alkaloid moieties. Its molecular formula is C₄₆H₅₈N₄O₉, indicating a large organic structure typical of vinca alkaloids.
Vinblastine Impurity B participates in several chemical reactions typical of alkaloids, including:
The synthesis pathway often includes chromatography techniques for purification, where the separation of Vinblastine Impurity B from other by-products is achieved using silica gel columns and solvent gradients .
The mechanism through which Vinblastine Impurity B exerts its effects is similar to that of vinblastine itself. It primarily acts by binding to tubulin, preventing polymerization into microtubules.
Vinblastine Impurity B has several applications in scientific research:
The pharmacological imperative for vinblastine impurity profiling stems from two critical factors:
Table 1: Key Physicochemical Properties of Vinblastine Impurity B
| Property | Specification |
|---|---|
| CAS Registry Number | 61936-68-3 |
| Molecular Formula | C₄₆H₅₈N₄O₁₀ |
| Molecular Weight | 826.99 g/mol |
| IUPAC Name | (5S,7R,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-3,7-methano[1]azacycloundecino[5,4-b]indole 3(2H)-oxide |
| Primary Synonyms | Vinblastine N'b-Oxide; Vincaleukoblastine 6'-oxide |
Global regulatory agencies enforce stringent thresholds for impurities in high-risk medications like vinblastine. Key mandates include:
Table 2: Regulatory Guidelines for Vinblastine Impurities
| Agency | Identification Threshold | Reporting Threshold | Qualification Documentation |
|---|---|---|---|
| USP | 0.10% | 0.05% | Full structural characterization |
| EMA | 0.15% | 0.05% | Genotoxicity studies |
| PMDA (Japan) | 0.10% | 0.10% | Batch analysis records |
Vinblastine impurities are systematically categorized based on origin and chemical attributes:
Table 3: Classification of Major Vinblastine Impurities
| Category | Representative Examples | CAS Number | Structural Features |
|---|---|---|---|
| Oxidation Products | Vinblastine Impurity B (N-Oxide) | 61936-68-3 | Velbanamine N-oxide moiety |
| Synthesis Intermediates | Vinblastine Impurity J | 61988-79-2 | Deacetylated vindoline fragment |
| Isomeric Contaminants | Vinorelbine-related Impurity A | 71486-22-1 | Altered stereochemistry at C18' |
| Biosynthetic Byproducts | Catharanthine | 2468-21-5 | Monomeric precursor |
The microbial synthesis of vinblastine precursors—using engineered Saccharomyces cerevisiae expressing 34 plant-derived enzymes—introduces unique impurities like epi-strictosidine or aberrant coupling adducts, necessitating orthogonal analytical methods (e.g., LC-MS/MS) for Impurity B discrimination [6].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: